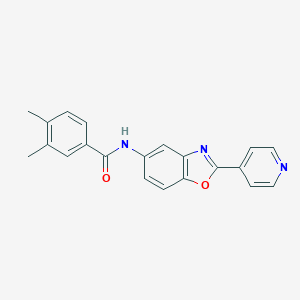![molecular formula C17H18N4O2 B278587 N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as EBP, is a compound that belongs to the family of benzotriazole derivatives. It has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
科学的研究の応用
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been extensively studied for its potential applications in various fields of scientific research. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a photo-stabilizer for polymeric materials, such as plastics and coatings, to prevent degradation caused by UV radiation. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
作用機序
The mechanism of action of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is not fully understood, but it is believed to involve the absorption of UV radiation by the benzotriazole moiety, which then undergoes a photochemical reaction to produce a reactive species that can interact with the target molecule. In the case of photodynamic therapy, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is activated by light of a specific wavelength, which triggers the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biological applications. In vitro studies have demonstrated that N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can induce cell death in cancer cells when activated by light, suggesting its potential as a photosensitizer for photodynamic therapy. N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its versatility, as it can be used in various fields of scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its sensitivity to light and air, which can cause degradation and affect its performance. Therefore, it is important to handle N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide with care and store it properly to maintain its stability.
将来の方向性
There are several future directions for the research on N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be further studied for its potential as a photo-stabilizer for other types of polymeric materials. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be explored for its potential to detect other metal ions in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be optimized for its use as a photosensitizer for photodynamic therapy, by improving its selectivity and efficacy against cancer cells. Overall, the potential applications of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide in various fields of scientific research make it a promising compound for future studies.
合成法
The synthesis of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide involves the reaction of 4-ethoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with benzotriazole and thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide.
特性
製品名 |
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide |
|---|---|
分子式 |
C17H18N4O2 |
分子量 |
310.35 g/mol |
IUPAC名 |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(9-7-13)23-4-2/h5-11H,3-4H2,1-2H3,(H,18,22) |
InChIキー |
GKABIXVMNNDTRR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
正規SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)